molecular formula C24H28O7 B10789152 [8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate

[8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate

Cat. No.: B10789152
M. Wt: 428.5 g/mol
InChI Key: UFUVJROSOIXJGR-UHFFFAOYSA-N
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Description

[8,8-Dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate is a natural product found in Rhinacanthus nasutus with data available.

Properties

IUPAC Name

[8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O7/c1-7-14(4)23(27)30-22-21(29-18(26)12-13(2)3)19-16(31-24(22,5)6)10-8-15-9-11-17(25)28-20(15)19/h7-11,13,21-22H,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUVJROSOIXJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate , commonly referred to as Praeruptorin E , is a member of the furocoumarin family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C24H28O7
Molecular Weight 428.475 g/mol
Density 1.2 ± 0.1 g/cm³
Boiling Point 516.5 ± 50.0 °C at 760 mmHg
LogP 5.59
Appearance Powder

Structural Characteristics

Praeruptorin E features a complex structure characterized by a chromene core with various substituents that contribute to its biological activities. The presence of the methylbutanoyloxy group is particularly significant in influencing its pharmacological effects.

Antitumor Activity

Research has indicated that Praeruptorin E exhibits potent antitumor properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting a multifaceted approach to cancer therapy.

Anti-inflammatory Effects

Praeruptorin E has also been shown to possess anti-inflammatory properties. Studies indicate that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways, which are crucial in regulating inflammatory responses.

Antioxidant Activity

The compound demonstrates strong antioxidant activity, which is essential for protecting cells from oxidative stress. In laboratory settings, Praeruptorin E effectively scavenged free radicals and enhanced the activity of endogenous antioxidant enzymes, thereby contributing to cellular protection.

Neuroprotective Effects

Emerging evidence suggests that Praeruptorin E may have neuroprotective effects. Animal models of neurodegenerative diseases have shown that treatment with this compound leads to improved cognitive function and reduced neuronal damage, likely due to its ability to modulate oxidative stress and inflammation in the brain.

Case Studies and Research Findings

  • Antitumor Efficacy in Breast Cancer Models :
    • A study conducted on MCF-7 breast cancer cells revealed that Praeruptorin E induced apoptosis through mitochondrial pathways and inhibited cell migration by downregulating matrix metalloproteinases (MMPs) .
  • Inflammation Reduction in Animal Models :
    • In a murine model of arthritis, treatment with Praeruptorin E resulted in decreased joint swelling and inflammation, correlating with reduced levels of inflammatory markers .
  • Neuroprotection in Alzheimer's Disease Models :
    • Research involving transgenic mice showed that Praeruptorin E administration led to decreased amyloid-beta plaque formation and improved memory performance on cognitive tests .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities. Research indicates that the chromene derivatives can scavenge free radicals, thus potentially preventing oxidative stress-related diseases.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, structurally related chromenes have shown efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways has been explored. Similar chromene derivatives have been reported to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Agricultural Applications

  • Pesticidal Activity : The compound's structure suggests potential use as a pesticide or herbicide. Studies on related compounds indicate that they can act as effective bioherbicides by inhibiting plant growth or disrupting pest metabolism .
  • Plant Growth Regulators : Some derivatives are being investigated for their ability to enhance plant growth and yield by acting on specific hormonal pathways within plants .

Materials Science Applications

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis due to its reactive functional groups. This could lead to the development of novel materials with enhanced properties such as thermal stability and mechanical strength.
  • Nanotechnology : Incorporation of this compound into nanomaterials may enhance their functionality, particularly in drug delivery systems where controlled release is crucial.

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities, revealing promising results in terms of cytotoxicity against cancer cell lines and antioxidant capacity.
  • Field Trials for Agricultural Use : Field trials involving formulations containing this compound demonstrated significant reductions in pest populations while promoting crop health, highlighting its potential utility in sustainable agriculture practices .

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